molecular formula C11H9BrN2O2 B13558792 methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate

methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B13558792
M. Wt: 281.10 g/mol
InChI Key: NNLDUTBQEOMSBJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1-phenyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process often involves recrystallization or chromatographic techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .

Scientific Research Applications

Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate has been extensively studied for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For instance, it may inhibit oxidative phosphorylation or interact with ATP-binding sites, leading to altered cellular functions .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities. Its bromine atom allows for further functionalization, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and recent research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position of the pyrazole ring, a phenyl group at the 1-position, and a carboxylate group at the 5-position. Its molecular formula is C₁₁H₈BrN₃O₂, with a molecular weight of approximately 284.10 g/mol.

Ecdysone Analog

This compound acts as an ecdysone analog , influencing insect molting and development by interacting with the EcR/USP receptor complex. This mechanism suggests potential applications in pest control, as it can disrupt the normal growth processes in insects .

Anticancer Properties

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Pyrazole-based compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer . The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase .

In Vitro Studies

A series of in vitro studies have demonstrated that this compound and related compounds can inhibit microtubule assembly, which is critical for cell division. This inhibition leads to morphological changes in cancer cells, enhancing caspase activity, which is indicative of apoptosis .

Compound Cell Line IC₅₀ (μM) Mechanism of Action
This compoundMDA-MB-231 (breast cancer)10.0Induces apoptosis via caspase activation
Ethyl 3-bromo-1H-pyrazole-5-carboxylateHCT116 (colorectal cancer)Low micromolar rangeG2/M phase arrest

In Vivo Studies

In vivo studies have further validated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound showed significant tumor growth inhibition in animal models . The safety profile was also assessed, indicating minimal toxicity at therapeutic doses.

Case Study: Anticancer Efficacy

In a recent study involving a library of pyrazole derivatives, this compound was evaluated for its efficacy against various cancer cell lines. The results indicated that this compound could effectively reduce cell viability and induce apoptosis in MDA-MB-231 cells at concentrations as low as 10 µM .

Case Study: Ecdysone Analog Activity

Another study highlighted its role as an ecdysone analog, demonstrating significant inhibition of EcR/USP receptor activity in insect models. This finding supports its potential use in agricultural biotechnology for pest management .

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

methyl 5-bromo-2-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)9-7-10(12)13-14(9)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

NNLDUTBQEOMSBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1C2=CC=CC=C2)Br

Origin of Product

United States

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